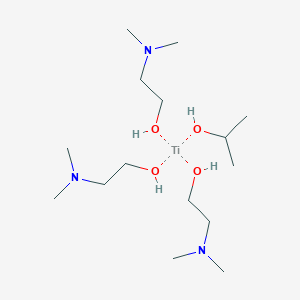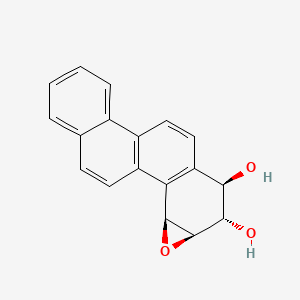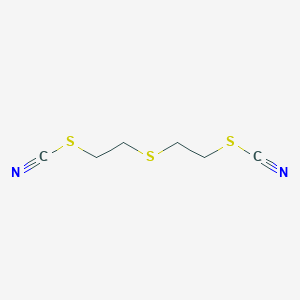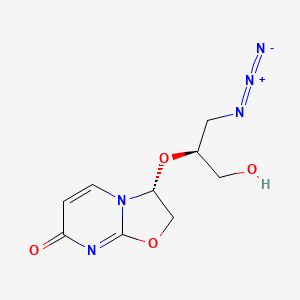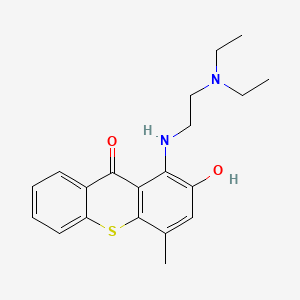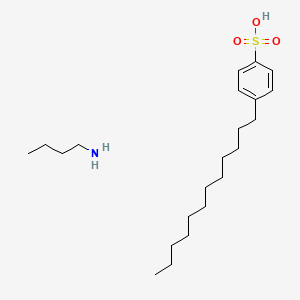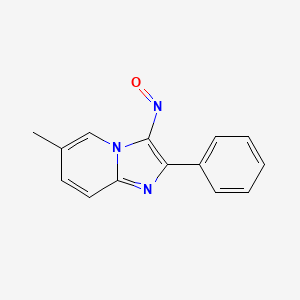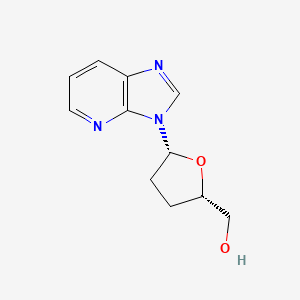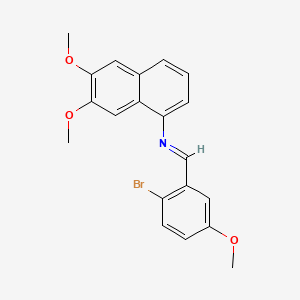
N-(2-Bromo-5-methoxybenzylidene)-6,7-dimethoxy-1-naphthalenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromo-5-methoxybenzylidene)-6,7-dimethoxy-1-naphthalenamine: is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-methoxybenzylidene)-6,7-dimethoxy-1-naphthalenamine typically involves the condensation reaction between 2-bromo-5-methoxybenzaldehyde and 6,7-dimethoxy-1-naphthylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology:
- Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine:
- Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry:
- Potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of N-(2-Bromo-5-methoxybenzylidene)-6,7-dimethoxy-1-naphthalenamine is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to its ability to disrupt cell membrane integrity or interfere with essential enzymatic processes.
類似化合物との比較
- N-(2-Bromo-5-methoxybenzylidene)-3-nitrobenzohydrazide
- N-(2-Bromo-5-methoxybenzylidene)-4-methoxybenzohydrazide
- N-(2-Bromo-5-methoxybenzylidene)-2-(1-naphthyloxy)propanohydrazide
Uniqueness: N-(2-Bromo-5-methoxybenzylidene)-6,7-dimethoxy-1-naphthalenamine is unique due to the presence of both bromine and methoxy groups, which can significantly influence its reactivity and interaction with other molecules. The naphthylamine moiety also contributes to its distinct electronic properties, making it a valuable compound for various applications.
特性
CAS番号 |
56517-01-2 |
|---|---|
分子式 |
C20H18BrNO3 |
分子量 |
400.3 g/mol |
IUPAC名 |
1-(2-bromo-5-methoxyphenyl)-N-(6,7-dimethoxynaphthalen-1-yl)methanimine |
InChI |
InChI=1S/C20H18BrNO3/c1-23-15-7-8-17(21)14(9-15)12-22-18-6-4-5-13-10-19(24-2)20(25-3)11-16(13)18/h4-12H,1-3H3 |
InChIキー |
MKPKJMRTAOPOIE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)Br)C=NC2=CC=CC3=CC(=C(C=C32)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


